Acetamida, N-(4-aminofenil)-N-etil-

Descripción general

Descripción

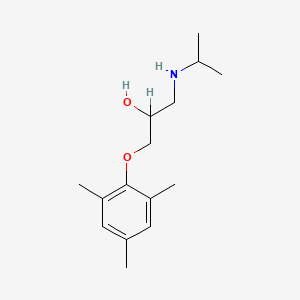

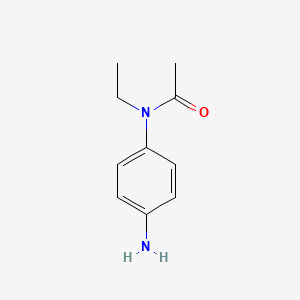

“Acetamide, N-(4-aminophenyl)-N-ethyl-” is also known as 4’-Aminoacetanilide . It is a chemical compound that is an amino derivative of acetanilide . The molecular weight of this compound is 150.18 .

Synthesis Analysis

The synthesis of N-(4-aminophenyl) acetamide can be achieved using appropriate metals and acids . Catalysts such as iron (Fe) and zinc (Zn) are used in the process . The synthesized p-aminoacetanilide is then analyzed using FTIR, UV/VIS, TLC, and MS methods .Molecular Structure Analysis

The molecular structure of “Acetamide, N-(4-aminophenyl)-N-ethyl-” is represented by the formula C8H10N2O . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Amines, such as “Acetamide, N-(4-aminophenyl)-N-ethyl-”, are chemical bases . They neutralize acids to form salts plus water . These acid-base reactions are exothermic .Physical and Chemical Properties Analysis

“Acetamide, N-(4-aminophenyl)-N-ethyl-” appears as a white or slightly reddish solid . It is slightly soluble in water . The compound has a molecular weight of 150.1778 .Aplicaciones Científicas De Investigación

Electrónica: Transistores de efecto de campo (FET)

Los derivados de N-(4-aminofenil)-N-etilacetamida, como la tetrafenilporfirina (TAP), se han utilizado para modificar el rendimiento electrónico de los FET basados en óxido de grafeno reducido. La incorporación de TAP en el canal FET puede conducir a ensayos bioquímicos y clínicos ultrasensibles debido al efecto de dopaje de tipo p, que mejora las propiedades electrónicas del dispositivo .

Investigación biomédica: Derivados de carbohidratos no tóxicos

Este compuesto se utiliza para crear derivados no tóxicos y no inmunogénicos, como la 4-aminofenil α-D-manopiranósido. Estos derivados son valiosos en diversas aplicaciones biomédicas, incluidos los sistemas de administración de fármacos y como componentes en el desarrollo de materiales biocompatibles .

Electrónica flexible: Dispositivos de memoria de polímeros

En el campo de la electrónica flexible, los derivados de N-(4-aminofenil)-N-etilacetamida forman parte del diseño molecular de polímeros con características de memoria específicas. Estos polímeros son esenciales para desarrollar nuevos tipos de dispositivos de memoria flexibles que se pueden utilizar en tecnología ponible y otras aplicaciones electrónicas avanzadas .

Direcciones Futuras

While specific future directions for “Acetamide, N-(4-aminophenyl)-N-ethyl-” are not explicitly mentioned in the search results, it’s worth noting that aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis . These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry , suggesting potential areas of future exploration and development.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12(8(2)13)10-6-4-9(11)5-7-10/h4-7H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISFBLVWISFAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062145 | |

| Record name | Acetamide, N-(4-aminophenyl)-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-82-3 | |

| Record name | N-(4-Aminophenyl)-N-ethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-aminophenyl)-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-aminophenyl)-N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-aminophenyl)-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1653844.png)